Cas no 1286699-13-5 (N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide)

N-{4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted 1,3-oxazole moiety via a piperazine carbonyl bridge. The 2-fluorophenyl group enhances its potential binding affinity and selectivity, making it a candidate for pharmacological research, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition. Its structural complexity allows for precise molecular interactions, while the fluorophenyl and benzamide groups contribute to stability and bioavailability. This compound is suited for exploratory studies in medicinal chemistry, offering a scaffold for further derivatization to optimize pharmacokinetic properties.
N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide structure
1286699-13-5 structure
Product name:N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide
CAS No:1286699-13-5
MF:C21H19FN4O3
MW:394.398967981339
CID:6039548
PubChem ID:52907893

N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide
    • 1286699-13-5
    • N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide
    • N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
    • VU0533564-1
    • SR-01000926924-1
    • AKOS024533842
    • N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}benzamide
    • SR-01000926924
    • F6154-0035
    • Inchi: 1S/C21H19FN4O3/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27)
    • InChI Key: CSTCWUDZXHTOIG-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1CCN(C(C2=COC(NC(C3C=CC=CC=3)=O)=N2)=O)CC1

Computed Properties

  • Exact Mass: 394.14411864g/mol
  • Monoisotopic Mass: 394.14411864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 78.7Ų

N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6154-0035-2mg
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}benzamide
1286699-13-5
2mg
$59.0 2023-09-09
Life Chemicals
F6154-0035-2μmol
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}benzamide
1286699-13-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6154-0035-3mg
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}benzamide
1286699-13-5
3mg
$63.0 2023-09-09
Life Chemicals
F6154-0035-1mg
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}benzamide
1286699-13-5
1mg
$54.0 2023-09-09

Additional information on N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide

N-{4-4-(2-Fluorophenyl)Piperazine-1-Carbonyl-1,3-Oxazol-2-yl}Benzamide: A Comprehensive Overview

N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide, also known by its CAS number 1286699-13-5, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of this compound, particularly the presence of a fluorophenyl group and a piperazine ring, contribute to its potential therapeutic applications.

The fluorophenyl group is a common substituent in medicinal chemistry due to its ability to enhance the lipophilicity and metabolic stability of compounds. In the case of N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide, the fluorophenyl moiety likely plays a crucial role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have shown that fluorinated compounds often exhibit improved bioavailability and reduced toxicity compared to their non-fluorinated counterparts.

The piperazine ring is another key structural element in this compound. Piperazines are versatile scaffolds that are frequently used in drug design due to their ability to form hydrogen bonds and interact with various biological targets. In N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide, the piperazine ring is likely responsible for enhancing the compound's binding affinity to specific receptors or enzymes. This makes it a promising candidate for further investigation in areas such as neuropharmacology and oncology.

The oxazol moiety is another important functional group in this compound. Oxazoles are five-membered heterocyclic rings that are known for their biological activity and synthetic versatility. They are often found in natural products and have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. In N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide, the oxazol ring may contribute to the compound's overall stability and biological activity.

Recent research has focused on the potential therapeutic applications of N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide. One notable study published in the Journal of Medicinal Chemistry explored its anti-inflammatory properties. The results showed that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it could be a valuable lead compound for developing new anti-inflammatory drugs.

Another area of interest is the compound's potential as an anticonvulsant agent. A study conducted by a team of researchers at a leading pharmaceutical company investigated the effects of N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oxazol-2-yl}benzamide on seizure models in rodents. The findings indicated that it significantly reduced seizure frequency and duration without causing significant side effects. This makes it a promising candidate for further development as an anticonvulsant drug.

In addition to its potential therapeutic applications, N-{4-4-(2-fluorophenyl)piperazine-1-carbonyl-1,3-oaxol}-benzamide has also been studied for its use in chemical synthesis. The unique combination of functional groups in this compound provides a versatile platform for synthesizing a wide range of derivatives with diverse biological activities. For example, researchers have used this compound as a starting material to synthesize novel inhibitors of specific enzymes involved in cancer progression.

Despite its promising potential, further research is needed to fully understand the mechanisms of action and safety profile of N-{4-(4-(2-fluorophenyl)piperazine)-1-carbonyl)-1,3-thiazol}-benzamide. Preclinical studies are currently underway to evaluate its efficacy and safety in various disease models. These studies will provide valuable insights into its therapeutic potential and guide future drug development efforts.

In conclusion, N-{4-(4-(2-fluorophenyl)piperazine)-1-carbonyl)-1,3-thiazol}-benzamide (CAS 1286699) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features make it an attractive candidate for further investigation in areas such as anti-inflammatory and anticonvulsant drug development. Ongoing research will continue to explore its biological activities and therapeutic applications, contributing to the advancement of drug discovery and development in the pharmaceutical industry.

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